Fluorol Yellow 088

Description

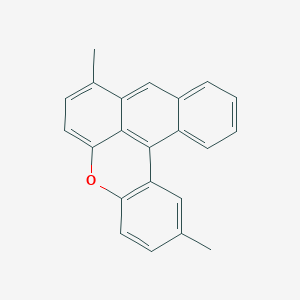

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,12-dimethyl-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O/c1-13-7-9-19-18(11-13)21-16-6-4-3-5-15(16)12-17-14(2)8-10-20(23-19)22(17)21/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVHNCGXVPMYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=C(C4=CC5=CC=CC=C5C2=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883260 | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-37-8 | |

| Record name | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[3,2,1-kl]xanthene, 2,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylnaphtho[3,2,1-kl]xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fluorol Yellow 088: A Technical Guide for Researchers

CAS Number: 81-37-8

Introduction

Fluorol Yellow 088, also known by several synonyms including Solvent Green 4 and 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, is a polyaromatic organic fluorescent dye.[1][2] It is widely utilized in biological and medical research, particularly in plant sciences, for its lipophilic properties and intense yellow-green fluorescence.[] This guide provides an in-depth overview of its technical specifications, applications, and detailed protocols for its use in laboratory settings.

Core Applications

This compound is primarily employed as a lipid-soluble fluorescent stain for the visualization of hydrophobic structures.[][4] Its main applications include:

-

Staining of suberin lamellae and cuticular waxes in plant tissues.[][4]

-

Fluorescent labeling of cells and tissues for microscopy.[]

-

Imaging and tracking of biological molecules.[]

-

Use in flow cytometry for cell sorting based on fluorescence.[]

-

Fluorescent labeling of lignin nanocapsules for localization studies in plant organs.[5][6]

Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Citations |

| CAS Number | 81-37-8 | [1][2][7] |

| Molecular Formula | C₂₂H₁₆O | [1][2][] |

| Molecular Weight | 296.36 g/mol | [1][2] |

| Purity | ≥95% | [1][2][7] |

| Appearance | Solid | [8] |

| Excitation Wavelength (λex) | 365 nm, 443 nm, 450 nm | [1][4][9] |

| Emission Wavelength (λem) | ≥420 nm, 510 nm, 515 nm | [1][4][9] |

| Storage Temperature | 4°C, protected from light | [2][7] |

Experimental Protocols

Detailed methodologies for the use of this compound in staining plant tissues are provided below. These protocols are essential for achieving high-quality, reproducible results in fluorescence microscopy.

Protocol 1: Staining of Suberin in Plant Seedlings

This protocol is adapted for staining suberin in whole-mount seedlings.[10][11]

Materials:

-

5-day old seedlings

-

This compound

-

Lactic acid

-

Aniline blue

-

Glycerol (50%)

-

12-well microtiter plates

-

Featherweight forceps

Procedure:

-

Staining Solution Preparation: Prepare a fresh 0.01% (w/v) solution of this compound in lactic acid.

-

Incubation: Place the seedlings in the staining solution in a 12-well plate and incubate at 70°C for 30 minutes.

-

Rinsing: Rinse the seedlings with water in three separate baths, 5 minutes each.

-

Counter-staining: Incubate the seedlings in 0.5% (w/v) aniline blue in water at room temperature for 30 minutes in the dark.

-

Washing: Wash the samples with water for at least 30 minutes, changing the water every 10 minutes.

-

Mounting: Mount the seedlings on a microscope slide using 50% glycerol.

-

Microscopy: Observe under a wide-field microscope using a standard GFP filter. Samples should be kept in the dark and imaged within 3 hours of preparation to avoid signal leakage.

Protocol 2: Rapid Staining of Suberin in Root Cross-Sections

This protocol offers a faster method for staining suberin lamellae in root sections.[12]

Materials:

-

Root cross-sections

-

This compound

-

99.5% Ethanol

-

1.5 ml tubes

Procedure:

-

Staining Solution Preparation: Dissolve this compound to a final concentration of 0.01% (w/v) in 99.5% ethanol at room temperature.

-

Staining: Place the root cross-sections in a 1.5 ml tube and add approximately 200 µl of the staining solution. Incubate at 60°C for 10 minutes.

-

Rinsing: Remove the staining solution and briefly rinse the sections once with distilled water.

-

Washing: Replace the rinse water with fresh distilled water.

-

Microscopy: The sections are now ready for observation under a fluorescence microscope.

Protocol 3: Methanol-Based Staining for Arabidopsis Roots

This method is suitable for fixing and clearing Arabidopsis seedlings prior to staining.[13]

Materials:

-

Arabidopsis seedlings

-

Methanol

-

This compound

-

Aniline blue (optional, for counter-staining)

-

Calcofluor White (optional, for cell wall staining)

Procedure:

-

Fixation and Clearing: Fix the seedlings in methanol for at least three days. Ensure the container is sealed to prevent evaporation. Exchange with fresh methanol at least twice.

-

Fluorol Yellow Staining: Transfer the seedlings to a 0.01% solution of this compound in methanol. Stain for at least 1 hour in the dark with gentle agitation.

-

Rinsing: Briefly rinse the seedlings in methanol.

-

(Optional) Counter-staining: For counter-staining, incubate the samples in 0.5% aniline blue in methanol for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Shortly rinse the seedlings in water and mount them for microscopy. Use GFP settings to visualize suberin. For combined staining with Calcofluor White, use a sequential scan mode with a 405 nm laser for Calcofluor White and a 488 nm laser for Fluorol Yellow.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the protocols described above.

Caption: Workflow for Staining Suberin in Seedlings.

Caption: Rapid Workflow for Staining Root Cross-Sections.

Caption: Methanol-Based Workflow for Arabidopsis Roots.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent Labeling of Lignin Nanocapsules with this compound | Springer Nature Experiments [experiments.springernature.com]

- 6. Fluorescent Labeling of Lignin Nanocapsules with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 81-37-8 [sigmaaldrich.com]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 10. wp.unil.ch [wp.unil.ch]

- 11. interchim.fr [interchim.fr]

- 12. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wp.unil.ch [wp.unil.ch]

An In-Depth Technical Guide to Fluorol Yellow 088: A Fluorescent Probe for Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorol Yellow 088, also known as Solvent Green 4, is a lipophilic fluorescent dye with emerging applications in the visualization of lipid-rich structures. This technical guide provides a comprehensive overview of the core mechanisms governing its utility as a lipid stain, with a particular focus on its photophysical properties, the principles of its interaction with lipids, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this compound in their experimental workflows for cellular imaging, lipid analysis, and drug delivery system characterization.

Introduction

This compound (2,8-Dimethylnaphtho[3,2,1-kl]xanthene) is a polyaromatic organic dye that exhibits strong fluorescence in hydrophobic environments.[1][2] Its primary application has traditionally been in plant biology for the specific staining of suberized and cutinized cell walls, which are rich in lipids.[1][2][3] However, its intrinsic lipophilicity and environment-sensitive fluorescence suggest a broader potential for applications in biomedical research, including the imaging of intracellular lipid droplets, cellular membranes, and the characterization of lipid-based drug delivery vehicles.[1][] This guide delves into the fundamental principles of this compound lipid staining to enable its effective and quantitative application in diverse research settings.

Core Mechanism of Lipid Staining

The efficacy of this compound as a lipid stain is rooted in two key physicochemical properties: its pronounced lipophilicity and its solvatochromic behavior.

2.1. Lipophilicity and Partitioning into Lipid Structures

This compound is a non-polar molecule with very low solubility in aqueous media.[5] This inherent hydrophobicity drives its preferential partitioning from aqueous or polar environments into non-polar, lipid-rich domains within biological samples. When introduced to cells or tissues, the dye readily diffuses across cell membranes and accumulates in structures with a high lipid content, such as:

-

Lipid Droplets: These organelles, serving as hubs for neutral lipid storage and metabolism, are prominently stained by this compound.

-

Cellular Membranes: The lipid bilayer of plasma and organellar membranes provides a hydrophobic environment for the dye to intercalate.

-

Suberin and Cutin Lamellae (in plants): These complex, lipid-based biopolymers are effectively visualized due to their high lipid content.[1][2][3]

2.2. Solvatochromism: The Basis for Enhanced Fluorescence

A critical aspect of this compound's mechanism is its solvatochromism, a phenomenon where the color and intensity of a substance's light absorption or emission are dependent on the polarity of the solvent.[6][7][8][9][10] In polar, aqueous environments, this compound exhibits minimal fluorescence. However, upon transitioning to a non-polar, hydrophobic environment, such as the interior of a lipid droplet, a significant enhancement in its fluorescence quantum yield is observed.

This fluorescence enhancement is attributed to the rigidization of the dye molecule in the viscous, non-polar lipid environment, which reduces non-radiative decay pathways and favors the emission of photons. The emission spectrum of this compound also undergoes a blue shift (a shift to shorter wavelengths) in non-polar environments compared to more polar solvents. This spectral shift can be exploited for ratiometric imaging to probe the polarity of the lipid environment.

The following diagram illustrates the proposed mechanism of this compound lipid staining.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Low temperature absorption spectra of chlorophyll a in polar and nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Suberin: A Technical Guide to Fluorol Yellow 088 Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorol Yellow 088, a lipophilic fluorochrome, for the specific detection and analysis of suberin in plant tissues. Suberin, a complex lipophilic biopolymer, plays a critical role in controlling the movement of water and solutes across plant roots and in forming protective barriers against environmental stresses. Understanding its deposition is crucial for research in plant biology, agriculture, and the development of compounds that may interact with these plant barriers.

Core Principles of this compound Staining

This compound is a fluorescent dye that specifically binds to the aliphatic components of suberin lamellae.[1][2][3] Its lipophilic nature allows it to readily partition into the waxy layers of suberin within the cell wall, providing a distinct fluorescent signal upon excitation.[4][5] This specificity allows for the clear visualization of suberized structures, such as the endodermis and exodermis in roots, and can be used to distinguish suberin from lignin.[1][2][6]

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | Solvent Green 4; 2,8-dimethylnaphtho[3,2,1-kl]xanthene[7] |

| Molecular Formula | C₂₂H₁₆O[7] |

| Molecular Weight | 296.36 g/mol [7] |

| CAS Number | 81-37-8[7] |

| Excitation Wavelength (λex) | 450 nm (in MeOH)[7], 365 nm[8], 470 nm (blue light)[9] |

| Emission Wavelength (λem) | 515 nm (in MeOH)[7], ≥420 nm[8] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Chloroform, ethanol; poorly soluble in water.[1][2][7] |

| Appearance | Bright yellow solid |

Experimental Protocols for Suberin Detection

Several protocols have been established for staining suberin with this compound. The choice of method may depend on the plant species, tissue type, and available equipment.

Protocol 1: Lactic Acid-Based Staining for Seedlings[7][10]

This is a widely used method for whole-mount staining of seedlings, particularly Arabidopsis thaliana.

Materials:

-

This compound (0.01% w/v in lactic acid)

-

Aniline blue (0.5% w/v in water)

-

50% Glycerol

-

12-well microtiter plates

-

Featherweight forceps

-

Wide-field fluorescence microscope with a GFP filter set

Procedure:

-

Prepare a fresh 0.01% (w/v) solution of this compound in lactic acid.

-

Incubate 5-day-old seedlings in the this compound solution at 70°C for 30 minutes.[7][10]

-

Rinse the seedlings with water three times for 5 minutes each.[7][10]

-

For counter-staining, incubate the seedlings in 0.5% (w/v) aniline blue solution at room temperature for 30 minutes in the dark.[7][10]

-

Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[7][10]

-

Mount the seedlings on a slide with 50% glycerol for observation.[7][10]

-

Visualize using a wide-field microscope with a standard GFP filter.[10]

Important Considerations:

-

Always use a freshly prepared this compound solution.[7][10]

-

Image samples within 3 hours of preparation to prevent signal leakage into the xylem.[7][10]

-

Minimize fluorescence exposure to less than 20 minutes to avoid photobleaching.[10]

Protocol 2: Rapid Ethanol-Based Staining for Root Cross-Sections[1][2][3]

This modified protocol significantly reduces the time required for staining and is suitable for high-throughput analysis.

Materials:

-

This compound (0.01% w/v in 99.5% ethanol)

-

Distilled water

-

Microtome for sectioning

-

1.5 ml tubes

-

Fluorescence microscope

Procedure:

-

Prepare a 0.01% (w/v) solution of this compound in 99.5% ethanol. The dye dissolves readily at room temperature.[2]

-

Obtain root cross-sections using a manual rotary microtome and place them in 1.5 ml tubes.[2]

-

Add approximately 200 µl of the staining solution to the tubes.

-

Incubate at 60°C for 10 minutes.[2]

-

Remove the staining solution and briefly rinse the sections with distilled water.[2]

-

Mount the sections in fresh distilled water for immediate observation under a fluorescence microscope.[2]

Visualization of Experimental Workflows

Caption: Lactic Acid-Based Staining Workflow for Seedlings.

References

- 1. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis [jstage.jst.go.jp]

- 2. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CliniSciences [clinisciences.com]

- 5. Buy this compound | 81-37-8 [smolecule.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. interchim.fr [interchim.fr]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Staining of suberin in leaves of Salvia officinalis [microinformatics.net]

- 10. wp.unil.ch [wp.unil.ch]

Technical Guide: Solubility Profile of Fluorol Yellow 088

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed technical overview of the solubility characteristics of Fluorol Yellow 088 (also known as Solvent Green 4), a lipophilic fluorescent dye. It includes a comprehensive summary of its solubility in various solvents, detailed experimental protocols for solubility determination and staining solution preparation, and graphical representations of key workflows.

Introduction

This compound is a highly fluorescent, lipophilic dye widely utilized in biological research and industrial applications.[1][2] Chemically identified as 2,8-dimethylnaphtho[3,2,1-kl]xanthene, its primary application in life sciences is the staining of hydrophobic structures, particularly suberin lamellae and cuticular waxes in plant tissues.[][4] As a solvent dye, it is characterized by its low solubility in water and high affinity for non-aqueous, lipid-rich environments such as oils, fats, waxes, and hydrocarbon derivatives.[1][5] Understanding its solubility profile is critical for the preparation of stable stock and working solutions, ensuring reproducibility in staining protocols and other experimental applications.

Solubility Profile

This compound is hydrophobic and generally insoluble in aqueous solutions, while demonstrating solubility in a range of organic solvents.[5][6] The quantitative and qualitative solubility data compiled from various technical sources are summarized below.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Solubility Type | Concentration / Observation | Source(s) |

| Water | Quantitative | 0.2 mg/L - 34.3 mg/L | [5] |

| Qualitative | Poorly soluble; does not mix well | [5][6] | |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 4 mg/mL (with sonication and heating to 60°C) | [2] |

| Qualitative | Soluble; Slightly soluble (when heated) | [6][7] | |

| Dimethylformamide (DMF) | Qualitative | Soluble | [6] |

| Acetonitrile | Qualitative | Soluble | [6] |

| Chloroform | Qualitative | Soluble; Slightly soluble | [6][7] |

| Ethyl Acetate | Qualitative | Soluble | [6] |

| Ethanol (99.5%) | Qualitative | Readily dissolves | [4] |

| Methanol | Qualitative | Very slightly soluble | [7] |

| Lactic Acid | Qualitative | Soluble (used as a solvent for staining solutions) | [][6] |

| Polyethylene Glycol (400) with 90% Glycerol | Qualitative | Forms a stable, efficient solvent system | [][6] |

| Lipids, Oils, Waxes, Greases | Qualitative | High affinity and solubility | [1][5] |

Experimental Protocols

Accurate and reproducible experimental results depend on correctly prepared solutions. The following section details methodologies for determining solubility and preparing common staining solutions of this compound.

Protocol for General Solubility Determination (Visual Method)

This protocol is adapted from standardized methods for assessing chemical solubility in various media and is suitable for a qualitative or semi-quantitative assessment in a research laboratory setting.[8]

Objective: To determine the approximate solubility of this compound in a target solvent by visual inspection.

Materials:

-

This compound powder

-

Target solvents (e.g., DMSO, Ethanol, Culture Medium)

-

Glass test tubes or vials

-

Vortex mixer

-

Water bath or heater

-

Pipettes and analytical balance

Procedure:

-

Initial High-Concentration Test:

-

Weigh approximately 10 mg of this compound into a glass tube.

-

Add the appropriate volume of solvent to achieve a high starting concentration (e.g., 0.5 mL for a 20 mg/mL test).[8]

-

Cap the tube securely.

-

-

Mechanical Agitation:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, use a water bath to gently heat the solution (e.g., to 60°C for DMSO), followed by further vortexing or sonication.[2] Be cautious with volatile solvents.

-

-

Visual Observation:

-

Carefully inspect the solution against a light source. A compound is considered "soluble" if the solution is clear with no visible particulates, cloudiness, or precipitate.[8]

-

-

Serial Dilution for Insoluble Compounds:

-

If the dye does not dissolve at the initial concentration, increase the solvent volume to decrease the concentration by a factor of 10 (e.g., add 4.5 mL of solvent to the 0.5 mL mixture to achieve a 2 mg/mL concentration).[8]

-

Repeat the mechanical agitation and heating steps.

-

Continue this process of serial dilution until solubility is achieved or the desired lower limit is reached.

-

-

Documentation: Record the highest concentration at which this compound fully dissolves in each tested solvent.

Protocols for Preparing Staining Solutions

This compound is a preferred stain for suberin in plant tissues.[4] The choice of solvent affects the preparation protocol.

Protocol A: Lactic Acid Method [6]

-

Prepare a 0.01% (w/v) solution of this compound in lactic acid.

-

Heat the mixture at 70°C for 30 minutes to ensure complete dissolution.

-

The solution should be prepared freshly before use.

Protocol B: Polyethylene Glycol-Glycerol Method [2][]

-

Prepare a 0.01% (w/v) solution of this compound in polyethylene glycol (PEG 400).

-

Heat the solution at 90°C for 1 hour to dissolve the dye completely.

-

Add an equal volume of 90% glycerol (containing 10% distilled water) and mix thoroughly.

Protocol C: Ethanol Method [4]

-

Prepare a 0.01% (w/v) solution of this compound in 99.5% ethanol.

-

The dye dissolves readily at room temperature with gentle agitation, eliminating the need for heating.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the solubility testing and a typical plant tissue staining protocol.

Caption: Workflow for Determining Dye Solubility.

Caption: Staining Protocol for Suberin in Plant Tissue.

References

- 1. Buy this compound | 81-37-8 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. interchim.fr [interchim.fr]

- 7. 81-37-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Safe Handling of Fluorol Yellow 088 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Fluorol Yellow 088 powder. The information is compiled to ensure the safe use of this fluorescent dye in a laboratory setting, minimizing risks to personnel and the environment.

Chemical and Physical Properties

This compound, also known as Solvent Green 4, is a polyaromatic organic dye.[1] It is primarily used as a lipophilic fluorochrome, particularly for staining suberin lamellae in plant tissues.[1][2]

| Property | Value | Source |

| CAS Number | 81-37-8 | [1][3] |

| Molecular Formula | C₂₂H₁₆O | [1] |

| Molecular Weight | 296.36 g/mol | [1] |

| Appearance | Yellow to very dark orange/brown solid powder | [4][5][6] |

| Purity | ≥95% | [1][7] |

| Boiling Point | 512.5 ± 30.0 °C (Predicted) | [4][5] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Slightly soluble in Chloroform and DMSO. Very slightly soluble in Methanol. Does not mix well with water. | [4][5][6][8] |

| Storage Temperature | Room temperature for short-term. 4°C for long-term (up to 6 months). Store under inert atmosphere. | [3][4][5][6] |

| Absorption/Emission | λex ~443-453 nm, λem ~510-515 nm (in Methanol/Polystyrene) | [1][2][9] |

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. Users should handle the substance with caution, adhering to the more stringent classification.

-

Classification 1 (MedChemExpress, Sigma-Aldrich): Warning. Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7] This classification requires the use of the GHS07 "Exclamation mark" pictogram.[7]

-

Classification 2 (Santa Cruz Biotechnology): Not considered a hazardous substance according to OSHA 29 CFR 1910.1200.[8]

Due to these discrepancies, it is recommended to handle this compound as a hazardous substance.

Precautionary Statements

The following precautionary statements are associated with the more stringent GHS classification:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash hands thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P405 | Store locked up.[3] |

| P501 | Dispose of contents/container in accordance with local regulations.[3] |

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or glasses.[8]

-

Hand Protection: Impervious gloves.[8]

-

Respiratory Protection: A particulate respirator is necessary when engineering controls are insufficient to prevent inhalation of dust.[8]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[8]

Handling Procedures

-

Limit all unnecessary personal contact.[8]

-

Use in a well-ventilated area or with appropriate exhaust ventilation.[3][8]

-

Avoid generating dust.[8] Dry dust can be charged electrostatically and may form explosive mixtures with air.[8]

-

Prevent contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may result.[8]

-

Wash hands thoroughly with soap and water after handling.[8]

Caption: General workflow for handling this compound powder.

First-Aid and Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove from the contaminated area. Encourage the patient to blow their nose to clear breathing passages. If irritation or discomfort persists, seek medical attention.[8] |

| Skin Contact | Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs.[8] |

| Eye Contact | Immediately wash out with water. If irritation continues, seek medical attention. Removal of contact lenses should only be done by skilled personnel.[8] |

| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[8] |

Accidental Release Measures

-

Minor Spills:

-

Clean up all spills immediately.[8]

-

Avoid contact with skin and eyes.[8]

-

Use dry clean-up procedures and avoid generating dust.[8]

-

Sweep or vacuum up the material. Consider using explosion-proof machines that are grounded.[8]

-

Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[8]

-

-

Major Spills:

-

Clear the area of all personnel and move upwind.[8]

-

Alert Emergency Responders, providing the location and nature of the hazard.[8]

-

Control personal contact by using protective equipment, including a dust respirator.[8]

-

Prevent spillage from entering drains, sewers, or water courses.[8]

-

Recover the product wherever possible and place residues in labeled containers for disposal.[8]

-

Caption: Decision workflow for accidental spills of this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, BCF (where regulations permit), carbon dioxide, or water spray/fog for large fires only.[8]

-

Fire Hazards: The substance is a combustible solid that burns but propagates flame with difficulty.[8] Dust clouds may form an explosive mixture with air, and any ignition source can cause a fire or explosion.[8]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and other pyrolysis products typical of burning organic material.[8]

-

Fire-Fighting Procedures:

Toxicological and Ecological Information

-

Toxicology: No significant acute toxicological data has been identified in literature searches.[8] The material has not been classified as "harmful by ingestion" due to a lack of corroborating evidence, though it may still be damaging to health, especially with pre-existing organ damage.[8] Long-term exposure to high dust concentrations may cause changes in lung function (pneumoconiosis).[8] No component is listed as a carcinogen by IARC, ACGIH, or NTP.[3]

-

Ecology: As a solvent dye, it has low solubility and is hydrophobic.[8] Solvent dyes may be acutely toxic to aquatic organisms.[8] Algae are generally susceptible, possibly due to light inhibition at high concentrations.[8] A clear relationship between the dye structure and fungal biodegradability has not been established.[8]

Storage and Stability

-

Stability: The product is considered stable, and hazardous polymerization will not occur.[8]

-

Storage Conditions: Store in original, securely sealed containers in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials, foodstuffs, and sources of ignition.[3][8] Protect containers from physical damage.[8]

-

Incompatibilities: Avoid reaction with oxidizing agents.[8] Also avoid strong acids/alkalis and strong reducing agents.[3]

References

- 1. scbt.com [scbt.com]

- 2. interchim.fr [interchim.fr]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound CAS#: 81-37-8 [m.chemicalbook.com]

- 5. 81-37-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. This compound | 81-37-8 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. This compound 荧光黄088(木栓质染色) - 上海懋康生物科技有限公司 [maokangbio.com]

An In-depth Technical Guide to Visualizing Cuticular Waxes with Fluorol Yellow 088

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorol Yellow 088, also known as Solvent Green 4, is a highly efficient lipophilic fluorochrome widely utilized in plant science for staining hydrophobic structures.[1][2] Its primary application lies in the visualization of cuticular waxes, suberin lamellae, and other lipid-rich components within plant tissues.[1][3][4] This dye is particularly valued for its strong staining stability, high lipid specificity, and the high-contrast images it produces, making it an invaluable tool for investigating the structure and development of plant protective barriers.[3] These barriers play crucial roles in regulating evapotranspiration, protecting against pathogens, and influencing the uptake of systemic pesticides and herbicides.

This guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and data interpretation guidelines to assist researchers in its effective application.

Properties of this compound

This compound is a polyaromatic organic dye with distinct chemical and fluorescent properties that make it suitable for lipid staining.[1][] A summary of its key characteristics is presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | 2,8-Dimethylnaphtho[3,2,1-kl]xanthene, Solvent Green 4, Fluorol 5G, C.I. 45550[1] |

| CAS Number | 81-37-8[1] |

| Molecular Formula | C₂₂H₁₆O[1] |

| Molecular Weight | 296.36 g/mol [1] |

| Excitation Wavelength | Typically 365 nm (UV) or ~470 nm (Blue light).[3][6] Can be excited with a 488 nm laser.[][7] |

| Emission Wavelength | ≥ 420 nm, with a peak around 515 nm (Green).[2][3][6] |

| Solubility | Soluble in polyethylene glycol (PEG), lactic acid, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, and chloroform.[2][3][4][8] Poorly soluble in water.[2] |

| Application | Fluorescent staining of lipids in plant tissues, particularly cuticular waxes and suberin lamellae in the endodermis and exodermis.[3][4] Also used for fluorescently labeling cells and tissues for microscopy.[] |

Principle of Staining

This compound is a lipophilic (fat-soluble) dye. Its mechanism of action is based on its preferential partitioning into the non-polar, lipid-rich environments of cuticular waxes and suberin. The dye molecules physically dissolve into these hydrophobic layers. When excited by light of an appropriate wavelength, the dye fluoresces, emitting light at a longer wavelength, which allows for the visualization of these structures using fluorescence microscopy.

Caption: Staining mechanism of this compound.

Experimental Protocols

Several protocols for this compound staining have been developed, each with specific advantages depending on the tissue type and experimental goals. Always use freshly prepared staining solutions for best results.[2][8]

Protocol 1: Lactic Acid-Based Staining

This method, adapted from Lux et al. (2005), is effective for whole-mount samples and sections, particularly for observing suberin in roots.[2][8]

Methodology:

-

Sample Preparation: Use 5-day-old seedlings grown vertically on ½ MS-agar plates.[2][8]

-

Staining Solution: Prepare a 0.01% (w/v) solution of this compound in lactic acid.[2][8]

-

Incubation: Incubate seedlings in the staining solution at 70°C for 30 minutes.[2][8]

-

Rinsing: Rinse the samples in water with three 5-minute washes.[2][8]

-

Counter-staining (Optional): For enhanced visualization of cell walls, counter-stain with 0.5% (w/v) aniline blue in water for 30 minutes at room temperature in the dark.[2][8]

-

Final Wash: Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[2][8]

-

Mounting: Mount on a slide using 50% glycerol for observation.[2][8]

Caption: Workflow for Lactic Acid-Based Staining.

Protocol 2: PEG-Glycerol-Based Staining

This method is based on the solvent system developed by Brundrett et al. (1991), which provides stable staining solutions that efficiently stain lipids without forming precipitates.[2]

Methodology:

-

Staining Solution Preparation: a. Prepare a 0.01% (w/v) solution of this compound.[3] b. Dissolve the dye in polyethylene glycol (PEG 400) by heating at 90°C for 1 hour.[3] c. Add an equal volume of 90% glycerol (containing 10% distilled water) and mix thoroughly.[3]

-

Sample Preparation: Use fresh tissue or tissue fixed in 50% ethanol. Prepare thin sections using a razor blade or microtome.[3]

-

Staining: Immerse tissue sections in the staining solution and incubate at room temperature for 1 hour.[3]

-

Rinsing: Briefly and lightly rinse the tissue to remove excess dye.[3]

-

Mounting: Mount the sample in 75% glycerol.[3]

Caption: Workflow for PEG-Glycerol-Based Staining.

Protocol 3: Methanol-Based Staining

This protocol is particularly useful for Arabidopsis roots and allows for combined staining with other dyes like Calcofluor White.

Methodology:

-

Fixation & Clearing: Fix seedlings in methanol for at least three days, exchanging the methanol at least twice.[7]

-

Staining: Transfer seedlings to a 0.01% solution of this compound in methanol. Stain for at least 1 hour in the dark with gentle agitation.[7]

-

Rinsing: Briefly rinse the seedlings in methanol.[7]

-

Counter-staining (Optional):

-

Final Wash: Briefly rinse the seedlings in water.[7]

-

Mounting: Mount the seedlings in water for imaging.[7]

Caption: Workflow for Methanol-Based Staining.

Protocol 4: Rapid Ethanol-Based Staining

A recently developed rapid method uses ethanol as a solvent, significantly shortening the time required for solution preparation and staining, making it suitable for high-throughput analysis.[4]

Methodology:

-

Staining Solution Preparation: Dissolve 0.01% (w/v) this compound in 99.5% ethanol at room temperature. No heating is required.[4]

-

Sample Preparation: Prepare root cross-sections and collect them in a 1.5 ml tube.[4]

-

Staining: Add ~200 µl of the staining solution to the tube and incubate for just 10 minutes at 60°C.[4]

-

Rinsing: Remove the staining solution and rinse briefly with distilled water once.[4]

-

Mounting: Mount in distilled water for immediate observation.[4]

Caption: Workflow for Rapid Ethanol-Based Staining.

Data Presentation and Quantitative Analysis

Quantitative data for this compound staining primarily involves optimizing procedural parameters and, subsequently, analyzing the resulting images.

Table 2: Comparison of Key Parameters in this compound Staining Protocols

| Parameter | Lactic Acid Protocol[8] | PEG-Glycerol Protocol[3] | Methanol Protocol[7] | Rapid Ethanol Protocol[4] |

| Solvent | Lactic Acid | PEG 400 & Glycerol | Methanol | 99.5% Ethanol |

| Dye Concentration | 0.01% (w/v) | 0.01% (w/v) | 0.01% (w/v) | 0.01% (w/v) |

| Incubation Time | 30 min | 1 hour | ≥ 1 hour | 10 min |

| Incubation Temp. | 70°C | Room Temperature | Room Temperature | 60°C |

| Fixation | Not specified (fresh tissue) | Fresh or 50% Ethanol | Methanol (≥ 3 days) | Not specified (fresh tissue) |

| Mounting Medium | 50% Glycerol | 75% Glycerol | Water | Water |

Microscopy and Imaging

Proper microscopy setup is critical for high-quality imaging.

Table 3: Recommended Microscopy Parameters for this compound

| Parameter | Recommended Setting |

| Microscope Type | Wide-field fluorescence microscope or Confocal Laser Scanning Microscope (CLSM).[8][9] |

| Excitation | UV: 365 nm.[3] Blue: 470 nm (matches absorption maximum for brighter fluorescence).[6] Laser: 488 nm (common on confocal systems).[7] |

| Emission Filter | Long-pass: ≥ 420 nm or ≥ 510 nm.[3][6] Band-pass: 500-550 nm (often part of a standard GFP filter set).[][8] |

| Considerations | Photobleaching: this compound is susceptible to bleaching. Minimize exposure time and use low laser power.[2][7][8]Signal Leakage: After prolonged periods (e.g., >3 hours), the signal may leak into other tissues like the xylem. Image samples promptly.[2][8]Sample Storage: Keep stained samples in the dark to prevent fading.[2][8] |

Quantitative Image Analysis

While this compound is primarily used for qualitative visualization, some quantitative analysis is possible:

-

Pattern Analysis: The signal often appears "patchy" initially before becoming continuous as suberin deposition matures. Documenting the onset of this continuous signal can be a quantifiable developmental marker.[2][8]

-

Cell Counting: After identifying the stained region (e.g., endodermis), one can switch to bright-field or DIC optics to count the number of stained cells from a specific anatomical landmark.[8] This can be challenging but provides reproducible data with practice.[8]

-

Fluorescence Intensity: While not commonly reported in the cited protocols, fluorescence intensity can be measured using software like ImageJ. This can provide semi-quantitative data on the relative amount of lipid deposition, but requires careful control of imaging parameters and appropriate background correction.

Conclusion

This compound is a versatile and robust fluorescent dye for visualizing cuticular waxes and other lipid barriers in plants. The availability of multiple protocols, ranging from traditional methods to rapid, high-throughput techniques, allows researchers to select the most appropriate approach for their specific research question and plant system. By carefully following the detailed methodologies and considering the key parameters for staining and microscopy, scientists can generate high-quality, reliable data to further the understanding of plant physiology, development, and interaction with the environment.

References

- 1. scbt.com [scbt.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staining of suberin in leaves of Salvia officinalis [microinformatics.net]

- 7. wp.unil.ch [wp.unil.ch]

- 8. wp.unil.ch [wp.unil.ch]

- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]

Methodological & Application

Application Notes and Protocols for Fluorol Yellow 088 Staining of Plant Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorol Yellow 088 is a lipophilic fluorochrome widely used for the histochemical detection of suberin lamellae in plant roots.[1][2] Suberin, a complex hydrophobic polymer, is a key component of the Casparian strip and suberin lamellae in the endodermis and exodermis, forming apoplastic barriers that regulate water and nutrient uptake and protect against pathogens.[1] this compound specifically stains the aliphatic components of suberin, providing a reliable method for visualizing these structures.[1] This document provides detailed protocols for this compound staining of plant roots, including various methodologies, quantitative data, and a workflow diagram.

Mechanism of Action

This compound is a fluorescent dye that preferentially partitions into lipid-rich structures.[3][4] Its affinity for the aliphatic domains of the suberin polymer allows for the specific visualization of suberized cell walls under fluorescence microscopy.[1] The staining provides a clear demarcation of suberin deposition, which can appear as a continuous layer or in a patchy pattern depending on the developmental stage of the root and the specific cell layer being observed.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various published protocols for this compound staining. This allows for easy comparison and selection of the most appropriate method for your specific experimental needs.

| Parameter | Method 1 (Ethanol-based) | Method 2 (Lactic Acid-based) | Method 3 (PEG-Glycerol-based) |

| This compound Concentration | 0.01% (w/v)[1] | 0.01% (w/v)[3][5] | 0.01% (w/v)[4][6] |

| Solvent | Ethanol[1] | Lactic Acid[3][5][6] | Polyethylene glycol (PEG 400) & Glycerol[4][6] |

| Staining Solution Preparation | Dissolved in 99.5% ethanol at room temperature.[1] | Heated at 70°C for 1 hour to dissolve.[1][6] | Heated at 90°C for 1 hour in PEG, then mixed with an equal volume of 90% glycerol.[4][6] |

| Sample Type | Root cross-sections[1] | Whole seedlings or roots[3][5][6] | Fresh tissue sections or 50% ethanol-fixed tissue.[4] |

| Staining Incubation Time | 10 minutes[1] | 30 minutes to 1 hour[3][5][6] | 1 hour[4] |

| Staining Temperature | 60°C[1] | 70°C[3][5][6] | Room temperature[4] |

| Counterstain (Optional) | Not specified | Aniline Blue (0.5% w/v in water)[3][5] | Not specified |

| Counterstain Incubation | N/A | 30 minutes at room temperature in the dark.[3][5] | N/A |

| Washing Steps | Brief rinse with distilled water.[1] | Three 5-minute washes in water.[3][5] | Brief rinse to remove excess dye.[4] |

| Mounting Medium | Distilled water[1] | 50% Glycerol[3][5] | 75% Glycerol[4] |

| Microscopy Filter | UV fluorescence[1] | Standard GFP filter[5] | Excitation: 365 nm, Emission: ≥ 420 nm[4] |

Experimental Protocols

Below are detailed methodologies for three common this compound staining protocols.

Protocol 1: Rapid Ethanol-Based Staining for Root Cross-Sections

This method is ideal for high-throughput analysis of suberin distribution in root tissues due to its speed.[1]

Materials:

-

This compound

-

99.5% Ethanol

-

Distilled water

-

Microscope slides and coverslips

-

1.5 ml tubes

-

Water bath or incubator at 60°C

Procedure:

-

Prepare Staining Solution: Dissolve this compound in 99.5% ethanol to a final concentration of 0.01% (w/v) at room temperature.[1]

-

Sample Preparation: Prepare fresh root cross-sections using a manual rotary microtome or a similar device and collect them in a 1.5 ml tube.[1]

-

Staining: Add approximately 200 µl of the staining solution to the tube containing the root sections. Incubate at 60°C for 10 minutes.[1]

-

Washing: Remove the staining solution and briefly rinse the sections once with distilled water.[1]

-

Mounting: Replace the rinse water with fresh distilled water and mount the sections on a microscope slide with a coverslip.[1]

-

Imaging: Observe the stained sections under a fluorescence microscope using UV excitation.[1]

Protocol 2: Lactic Acid-Based Staining for Whole Seedlings

This protocol is suitable for observing suberin deposition along the length of the root in whole seedlings.[3][5]

Materials:

-

This compound

-

Lactic acid

-

Aniline Blue (optional, for counterstaining)

-

Distilled water

-

Glycerol

-

12-well microtiter plates

-

Featherweight forceps

-

Water bath at 70°C

Procedure:

-

Prepare Staining Solution: Prepare a fresh 0.01% (w/v) solution of this compound in lactic acid. Heat at 70°C for 30 minutes to 1 hour to dissolve the dye.[3][5][6]

-

Staining: Place 5-day old seedlings in the wells of a 12-well microtiter plate and incubate them in the freshly prepared this compound solution at 70°C for 30 minutes.[3][5]

-

Washing: Rinse the seedlings in three successive baths of distilled water, each for 5 minutes.[3][5]

-

Counterstaining (Optional): For enhanced contrast, counterstain with a 0.5% (w/v) solution of Aniline Blue in water for 30 minutes at room temperature in the dark.[3][5]

-

Final Wash: Wash the samples in distilled water for at least 30 minutes, changing the water every 10 minutes.[3][5]

-

Mounting: Mount the seedlings on a microscope slide in 50% glycerol.[3][5]

-

Imaging: Observe under a wide-field microscope using a standard GFP filter set. It is recommended to keep the samples in the dark after staining as this compound is prone to photobleaching.[5]

Protocol 3: Methanol-Based Fixation and Staining

This protocol combines fixation with staining and is useful for preserving root structure.

Materials:

-

Methanol

-

This compound

-

Aniline Blue (optional)

-

Distilled water

-

Microscope slides and coverslips

Procedure:

-

Fixation: Fix seedlings in methanol for at least three days. Exchange with fresh methanol at least twice.[7]

-

Staining: Transfer the seedlings to a 0.01% (w/v) solution of this compound in methanol and stain for at least 1 hour in the dark with gentle agitation.[7]

-

Rinsing: Briefly rinse the seedlings in methanol.[7]

-

Counterstaining (Optional): Counterstain with 0.5% (w/v) Aniline Blue in methanol for 1 hour at room temperature in the dark with gentle agitation.[7]

-

Final Rinse: Briefly rinse the seedlings in water.[7]

-

Mounting: Mount the seedlings in water for observation.[7]

-

Imaging: Use a confocal microscope with a 488 nm laser for this compound. If counterstaining with Calcofluor White, use a 405 nm laser in sequential scan mode.[7]

Experimental Workflow and Signaling

The following diagram illustrates the general experimental workflow for this compound staining of plant roots.

Caption: General workflow for this compound staining of plant roots.

While this compound directly stains the suberin polymer, its application is critical in studies investigating the genetic and environmental regulation of suberin deposition. The biosynthesis and deposition of suberin are complex processes involving a cascade of enzymatic reactions and transport mechanisms, which are areas of active research. Visualizing suberin with this compound is a key method to phenotype mutants or plants grown under different conditions, thereby helping to elucidate the signaling pathways that control the formation of these essential root barriers.

References

- 1. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histochemical Staining of Suberin in Plant Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. wp.unil.ch [wp.unil.ch]

- 6. academic.oup.com [academic.oup.com]

- 7. wp.unil.ch [wp.unil.ch]

Application Notes and Protocols: Fluorol Yellow 088 Working Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorol Yellow 088, also known as Solvent Green 4, is a lipophilic fluorescent dye widely employed in biological research.[1][2] Its primary application lies in the staining of hydrophobic structures, particularly lipids such as suberin and cuticular waxes in plant tissues, for visualization by fluorescence microscopy.[3][][5] This document provides detailed protocols for the preparation of this compound working solutions, tailored for various research applications.

Chemical Properties and Safety

Before handling, it is crucial to be aware of the properties and safety information for this compound.

| Property | Value | Reference |

| CAS Number | 81-37-8 | [3][6][7] |

| Molecular Formula | C₂₂H₁₆O | [3][] |

| Molecular Weight | 296.36 g/mol | [1][2][] |

| Appearance | Yellow to very dark orange/brown solid | [2][3] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol. Poorly soluble in water. | [2][8][9][10] |

| Excitation (max) | ~365-453 nm | [3] |

| Emission (max) | ≥420 nm (~515 nm in Methanol) | [3][10] |

Safety Precautions: this compound may cause skin and serious eye irritation, and respiratory irritation.[6][7] It is harmful if swallowed.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8] Handle in a well-ventilated area or under a fume hood.[6] Avoid generating dust.[8] For detailed safety information, consult the Safety Data Sheet (SDS).[6][7]

Experimental Protocols

Several methods exist for preparing this compound working solutions, depending on the specific application and sample type. The most common concentration for a working solution is 0.01% (w/v).[3][5][11]

Protocol 1: Polyethylene Glycol-Glycerol Method

This is a conventional method for staining lipids in plant tissues.[3][]

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

Glycerol

-

Distilled water

-

Heating plate or water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.01% (w/v) solution of this compound in PEG 400. To do this, weigh 10 mg of this compound and dissolve it in 100 mL of PEG 400.

-

Heat the solution. Place the solution on a heating plate or in a water bath at 90°C for 1 hour to ensure the dye completely dissolves.[3] Use a magnetic stirrer for continuous agitation.

-

Prepare a 90% glycerol solution. Mix 90 mL of glycerol with 10 mL of distilled water.

-

Combine the solutions. After the this compound solution has cooled slightly, add an equal volume of the 90% glycerol solution and mix thoroughly.[3]

-

Storage. Store the final working solution at 4°C, protected from light.[3]

Protocol 2: Lactic Acid Method

This method is often used for staining suberin in plant roots.[11][12]

Materials:

-

This compound powder

-

Lactic acid

-

Vortex mixer or water bath

-

Falcon tubes

Procedure:

-

Prepare a 0.01% to 0.03% (w/v) solution of this compound in lactic acid. Weigh 10-30 mg of this compound and add it to 100 mL of lactic acid in a Falcon tube.[12]

-

Dissolve the dye. This solution must be freshly prepared.[11][12] To speed up dissolution, the tube can be attached to a vortex mixer for 10-15 minutes or incubated in a water bath at 70°C for 30 minutes.[11][12]

-

Usage. The solution is ready for use in staining protocols.

Protocol 3: Ethanol Method

A rapid staining method that avoids heating for solution preparation.[5]

Materials:

-

This compound powder

-

99.5% Ethanol

-

Volumetric flask

Procedure:

-

Prepare a 0.01% (w/v) solution of this compound in ethanol. Weigh 10 mg of this compound and dissolve it in 100 mL of 99.5% ethanol at room temperature.[5]

-

Usage. The solution is ready for immediate use.

Protocol 4: DMSO Stock Solution Method

For applications requiring a concentrated stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare a 1% (w/v) stock solution. Weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.[13] Warming and ultrasonic treatment may be necessary to fully dissolve the dye.[3]

-

Storage. Store the stock solution at -20°C or -80°C, protected from light.[3]

-

Working Solution Preparation. Dilute the stock solution to the desired final concentration (e.g., 0.01%) in the appropriate buffer or solvent for your experiment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound working solution.

Caption: Workflow for preparing and using this compound working solution.

References

- 1. scbt.com [scbt.com]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | 81-37-8 [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 81-37-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. interchim.fr [interchim.fr]

- 11. wp.unil.ch [wp.unil.ch]

- 12. Histochemical Staining of Suberin in Plant Roots [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Fluorol Yellow 088 and Aniline Blue Counterstaining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Fluorol Yellow 088 and aniline blue counterstaining method, a fluorescent staining technique primarily used for the visualization of lipid-based structures such as suberin and cutin in plant tissues. This method is valuable for researchers in plant biology, agriculture, and material science.

Introduction

This compound is a fluorescent dye that specifically stains lipids, providing a high-contrast image of suberin lamellae and other hydrophobic structures.[1] Aniline blue is used as a counterstain to quench background autofluorescence and enhance the contrast of the this compound signal.[2] This combination allows for clear visualization and analysis of lipid distribution in various plant tissues, which is crucial for understanding plant development, stress responses, and the structural integrity of plant organs.

Applications

-

Plant Biology: Studying the development and structure of suberized tissues in roots, such as the endodermis and exodermis.[1][3]

-

Agriculture: Assessing the impact of environmental stress on root suberization, which is critical for water and nutrient uptake.

-

Biofuel Research: Investigating the composition of plant cell walls for the development of biofuels.

-

Drug Development: While not a primary application, understanding plant lipid barriers can be relevant for the study of natural product absorption and delivery. This compound has also been used to label drug carriers for tracking their uptake and localization.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound and aniline blue counterstaining method, compiled from various protocols.

| Parameter | Value | Notes |

| This compound | ||

| Concentration | 0.01% (w/v) | Can be dissolved in lactic acid, methanol, or polyethylene glycol-glycerol.[1][5][6] |

| Incubation Temperature | Room Temperature to 70°C | Higher temperatures (e.g., 70°C for 30 minutes in lactic acid) can facilitate staining.[5] |

| Incubation Time | 10 minutes to 1 hour | Optimal time may vary depending on the sample and solvent used.[6][7] |

| Aniline Blue | ||

| Concentration | 0.5% (w/v) | Typically dissolved in water or methanol.[5][6] |

| Incubation Temperature | Room Temperature | Staining is performed in the dark.[5] |

| Incubation Time | 20 to 30 minutes | [2][3] |

| Microscopy | ||

| Excitation Wavelength (FY 088) | ~488 nm (GFP filter set) | [5] |

| Emission Wavelength (FY 088) | ~500-550 nm | |

| Excitation Wavelength (Aniline Blue) | Violet light (~405 nm) | Can be used to visualize callose if needed, but primarily acts as a counterstain for FY 088 imaging.[6][8] |

Experimental Protocols

This section provides a consolidated protocol for staining plant roots with this compound and aniline blue.

Materials

-

This compound (CAS 81-37-8)

-

Aniline Blue (CAS 28631-66-5)

-

Lactic acid or Methanol

-

Glycerol (50% in water for mounting)

-

Microtiter plates (12-well)

-

Featherweight forceps

-

Microscope slides and coverslips

-

Fluorescence microscope with a GFP filter set

Staining Protocol for Plant Seedlings (Lactic Acid Method)

-

Preparation of Staining Solutions:

-

This compound Solution (0.01% w/v): Prepare fresh by dissolving this compound in lactic acid.

-

Aniline Blue Solution (0.5% w/v): Dissolve aniline blue in water.

-

-

Staining Procedure:

-

Place 5-day-old seedlings into a 12-well microtiter plate.

-

Add the freshly prepared this compound solution and incubate at 70°C for 30 minutes.[5]

-

Rinse the seedlings with water three times for 5 minutes each.[5]

-

Add the aniline blue solution and incubate at room temperature for 30 minutes in the dark.[5]

-

Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[5]

-

-

Mounting and Imaging:

-

Carefully mount the stained seedlings on a microscope slide using 50% glycerol.[5]

-

Observe the samples under a wide-field fluorescence microscope using a standard GFP filter to visualize the this compound signal.[5]

-

Note: Keep samples in the dark after staining and image within 3 hours to prevent signal leakage.[5] this compound is susceptible to photobleaching, so limit exposure to fluorescence to under 20 minutes.[5]

-

Methanol-Based Protocol for Fixed Seedlings

This alternative protocol is suitable for fixed samples.

-

Fixation:

-

Fix seedlings in methanol for at least three days.[6]

-

-

Staining:

-

Transfer the fixed seedlings to a 0.01% this compound solution in methanol and stain for at least 1 hour in the dark with gentle agitation.[6]

-

Briefly rinse the seedlings in methanol.

-

Counterstain with 0.5% aniline blue in methanol for 1 hour at room temperature in the dark with gentle agitation.[6]

-

-

Mounting and Imaging:

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound and aniline blue counterstaining method.

Caption: General workflow for this compound and aniline blue staining.

Logical Relationship of Staining Components

This diagram shows the relationship between the dyes and the target structures within the plant tissue.

Caption: Interaction of staining components with plant tissue.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 81-37-8 [smolecule.com]

- 5. wp.unil.ch [wp.unil.ch]

- 6. wp.unil.ch [wp.unil.ch]

- 7. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shopping [cancerdiagnostics.com]

Application Notes and Protocols for Fluorol Yellow 088 in Lipid Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorol Yellow 088 is a lipophilic fluorescent dye recognized for its utility in staining lipid-rich structures. Its primary and well-documented application lies within the field of plant sciences, where it is extensively used for the visualization of suberin lamellae, a complex lipid- and phenolic-based polymer present in the cell walls of certain plant tissues.[1]

In the broader context of cellular and biomedical research, the study of intracellular lipid droplets has gained significant traction. These dynamic organelles are central to lipid metabolism, energy homeostasis, and have been implicated in various disease states, including metabolic disorders and cancer, making them a key target in drug development.[2] The visualization and quantification of lipid droplets are routinely performed using established fluorescent dyes such as Nile Red and BODIPY™ 493/503.[2][3]

This document provides detailed application notes and protocols for the use of this compound in its established role for staining lipid structures in plant tissues. It also offers a comparative perspective on its properties in the context of intracellular lipid droplet imaging, a potential but currently unvalidated application.

Physicochemical and Spectral Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for designing imaging experiments and selecting appropriate filter sets.

| Property | Value | Source |

| Synonyms | Solvent Green 4; 2,8-dimethylnaphtho[3,2,1-kl]xanthene | [4] |

| Molecular Weight | 296.36 g/mol | [4] |

| Excitation Wavelength (λex) in Methanol | 450 nm | [4] |

| Emission Wavelength (λem) in Methanol | 515 nm | [4] |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Chloroform; Poorly soluble in water | [4] |

Established Application: Staining of Suberin in Plant Tissues

This compound serves as an excellent fluorochrome for staining suberin lamellae in plant roots, providing high-contrast imaging of these lipid-rich structures.[5][6]

Experimental Protocol: Staining Suberin in Plant Seedling Roots

This protocol is adapted from established methods for staining suberin in plant tissues.[4][7]

Materials:

-

This compound powder

-

Lactic acid

-

Aniline blue (for counter-staining)

-

Glycerol

-

Distilled water

-

5-day old plant seedlings

-

12-well microtiter plates

-

Microscope slides and coverslips

-

Fluorescence microscope with a standard GFP filter set

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 0.01% (w/v) solution of this compound in lactic acid.

-

Warm the solution to 70°C for 30 minutes to ensure the dye is fully dissolved. Always use a freshly prepared solution.[7]

-

-

Staining:

-

Place 5-day old seedlings into a 12-well microtiter plate.

-

Incubate the seedlings in the freshly prepared this compound solution at 70°C for 30 minutes.[7]

-

-

Rinsing:

-

Rinse the seedlings in three successive baths of water, for 5 minutes each.[7]

-

-

Counter-staining (Optional):

-

For enhanced visualization of tissue structures, counter-stain with a 0.5% (w/v) solution of aniline blue in water at room temperature for 30 minutes in the dark.[7]

-

-

Final Washing:

-

Wash the samples in water for at least 30 minutes, changing the water every 10 minutes. If counter-staining was performed, thorough washing is critical to remove excess aniline blue.[7]

-

-

Mounting and Imaging:

-

Mount the stained seedlings on a microscope slide using 50% glycerol.[7]

-

Observe the samples under a wide-field fluorescence microscope using a standard GFP filter.

-

To minimize photobleaching, keep the samples in the dark after staining and limit exposure to the excitation light to no longer than 20 minutes.[7]

-

References

- 1. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 4. interchim.fr [interchim.fr]

- 5. Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. wp.unil.ch [wp.unil.ch]

Visualizing Suberin Lamellae with Fluorol Yellow 088: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the visualization of suberin lamellae in plant tissues using Fluorol Yellow 088. This fluorochrome is a highly effective lipophilic stain that specifically binds to the aliphatic components of suberin, enabling clear visualization and analysis of suberized cell walls. The following sections detail the principles of the staining method, provide comparative data for different protocols, offer step-by-step experimental procedures, and illustrate the associated biological pathway and experimental workflow.

Data Presentation

The choice of solvent and incubation conditions for this compound staining can significantly impact the duration and efficiency of the protocol. The following tables summarize the key quantitative parameters from various established methods.

Table 1: Comparison of this compound Staining Protocols

| Parameter | Conventional Method (Lactic Acid) | Conventional Method (PEG-Glycerol) | Rapid Method (Ethanol) | Methanol-Based Method |

| Solvent | Lactic Acid | Polyethylene glycol-glycerol | 99.5% Ethanol | Methanol |

| This compound Concentration | 0.01% (w/v)[1][2] | Not specified | 0.01% (w/v)[3] | 0.01% (w/v)[4] |

| Preparation Time | ~1 hour (heating at 70°C)[3] | Time-consuming | Minimal (dissolves readily at room temp)[3] | Minimal |

| Staining Temperature | 70°C[1][2] or Room Temperature[3] | Not specified | 60°C[3] | Room Temperature[4] |

| Staining Duration | 30 minutes[1][2] to 1 hour[3] | Not specified | 10 minutes[3] | At least 1 hour[4] |

| Washing/Rinsing | Multiple water baths[1][2] | Thorough washing with distilled water[3] | Brief rinse with distilled water[3] | Short rinse in methanol[4] |

| Clearing Step | Can be combined with staining using chloral hydrate in lactic acid[3] | Not specified | Not required for detection[3] | Methanol fixation acts as a clearing agent[4] |

Table 2: Microscopy Parameters for this compound Visualization

| Parameter | Recommended Setting | Alternative Setting |

| Excitation Wavelength | UV light (e.g., U-MWU filter cube)[3] | 470 nm (Blue light)[5] |

| Emission Wavelength | Yellow fluorescence[3] | ≥ 420 nm[6] |

| Microscope Filter | Standard GFP filter[1][2] | Long-pass emission filter (λmin=510 nm)[5] |

| Imaging System | Fluorescence microscope[3], Confocal microscopy[7] | Wide-field microscope[1][2] |

Experimental Protocols

The following are detailed protocols for staining suberin lamellae with this compound. The choice of protocol may depend on the specific plant tissue, available equipment, and time constraints.

Protocol 1: Rapid Ethanol-Based Staining for Root Cross-Sections[3]

This method is ideal for quick screening and analysis of suberin deposition in root tissues.

Materials:

-

This compound

-

99.5% Ethanol

-

Distilled water

-

1.5 ml microcentrifuge tubes

-

Microtome (manual rotary or similar)

-

Fluorescence microscope

Procedure:

-

Staining Solution Preparation: Prepare a 0.01% (w/v) solution of this compound in 99.5% ethanol. The dye should dissolve readily at room temperature.

-

Sample Preparation: Obtain thin root cross-sections using a microtome.

-

Staining: Place the root sections into a 1.5 ml tube and add approximately 200 µl of the staining solution.

-

Incubation: Incubate the tubes at 60°C for 10 minutes.

-

Rinsing: Remove the staining solution and briefly rinse the sections once with distilled water.

-

Mounting and Visualization: Mount the stained sections in distilled water on a microscope slide and observe under a fluorescence microscope using a UV excitation filter. Suberin lamellae will emit yellow fluorescence.

Protocol 2: Lactic Acid-Based Staining for Whole Seedlings[1][2]

This protocol is suitable for whole-mount staining of seedlings and can be combined with a clearing step.

Materials:

-

This compound

-

Lactic acid

-

Aniline blue (for counter-staining, optional)

-

Distilled water

-

Glycerol (50%)

-

12-well microtiter plates

-

Incubator or water bath (70°C)

-

Fluorescence microscope

Procedure:

-

Staining Solution Preparation: Prepare a fresh 0.01% (w/v) solution of this compound in lactic acid. This may require heating at 70°C for up to 1 hour to fully dissolve the dye.[3]

-

Sample Preparation: Place whole seedlings (e.g., 5-day-old Arabidopsis) into the wells of a 12-well plate.

-

Staining: Add the this compound solution to each well, ensuring the seedlings are fully submerged. Incubate at 70°C for 30 minutes.[1][2]

-

Rinsing: Remove the staining solution and rinse the seedlings with water in three separate baths of 5 minutes each.[1][2]

-

Counter-staining (Optional): For enhanced contrast, incubate the seedlings in a 0.5% (w/v) aqueous solution of aniline blue at room temperature for 30 minutes in the dark.[1][2]

-

Final Washing: Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[1][2]

-

Mounting and Visualization: Mount the seedlings on a slide using 50% glycerol and observe under a fluorescence microscope, typically with a standard GFP filter.[1][2] Be mindful that the fluorescent signal may start to leak into the xylem after 3 hours, and the dye is susceptible to photobleaching.[1][2]

Mandatory Visualizations

Suberin Biosynthesis Pathway